

A Comparative Guide to RGS4 Inhibitors: CCG-63802 and Beyond

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Compound of Interest		
Compound Name:	CCG-63802	
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For researchers, scientists, and drug development professionals, understanding the nuanced differences between small molecule inhibitors targeting Regulator of G protein Signaling 4 (RGS4) is critical for advancing research in GPCR-mediated signaling pathways implicated in various neurological and cardiovascular disorders. This guide provides a detailed comparison of **CCG-63802** with other notable RGS4 inhibitors, supported by experimental data and methodologies.

Introduction to RGS4 Inhibition

Regulator of G protein Signaling (RGS) proteins are key negative modulators of G protein-coupled receptor (GPCR) signaling. By acting as GTPase-activating proteins (GAPs) for Gα subunits, they accelerate the hydrolysis of GTP to GDP, thereby terminating the signal. RGS4, in particular, has emerged as a promising therapeutic target. The development of small molecule inhibitors against RGS4 offers a sophisticated approach to potentiate GPCR signaling for therapeutic benefit. This guide focuses on **CCG-63802**, a well-characterized RGS4 inhibitor, and compares its performance with other widely studied inhibitors.

Overview of CCG-63802

CCG-63802 is a selective, reversible, and allosteric inhibitor of RGS4.[1][2][3] It functions by specifically binding to RGS4 and obstructing its interaction with the Gαo subunit, thereby inhibiting the GAP activity of RGS4.[1][2][4][5] The mechanism of **CCG-63802** is dependent on the presence of cysteine residues on the RGS4 protein.[4]





Comparative Data of RGS4 Inhibitors

The following table summarizes the key quantitative data for **CCG-63802** and other prominent RGS4 inhibitors. The IC50 values, representing the concentration of an inhibitor required for 50% inhibition, are provided along with their mechanism of action. It is important to note that IC50 values can vary between different assay formats, as illustrated by the data for **CCG-63802**.

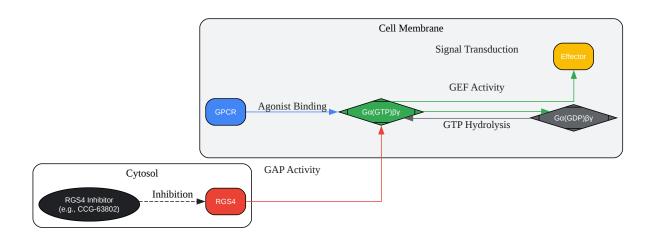
Inhibitor	IC50 (RGS4)	Other RGS Targets (IC50)	Mechanism of Action	Key Characteristic s
CCG-63802	1.9 μM (TR- FRET)[3][6]	RGS19, RGS16, RGS8 (less potent)[4]	Reversible, Allosteric, Cysteine- dependent[1][3] [4]	Retains activity in reducing conditions.[5]
CCG-4986	3-5 μM (FCPIA) [7]	Selective over RGS8.[2][7]	Irreversible, Covalent[6]	One of the first identified small-molecule RGS inhibitors.[2][7]
CCG-63808	1.4 μM (TR- FRET)[6]	Reversible[6]	Structurally similar to CCG-63802.	
CCG-50014	30 nM (FCPIA) [8][9][10]	RGS19 (0.12 μM), RGS16 (3.5 μM), RGS8 (11 μM)[8][9]; RGS14 (8 nM)[1]	Irreversible, Covalent[8][10]	Highly potent, but also shows high potency for RGS14.[1][4]
CCG-203769	17 nM (bead- based assay)[4] [11]	Highly selective over 4 other RGS proteins.[4] [11]	Covalent[11]	Optimized for reduced off-target activity and increased solubility.[11]



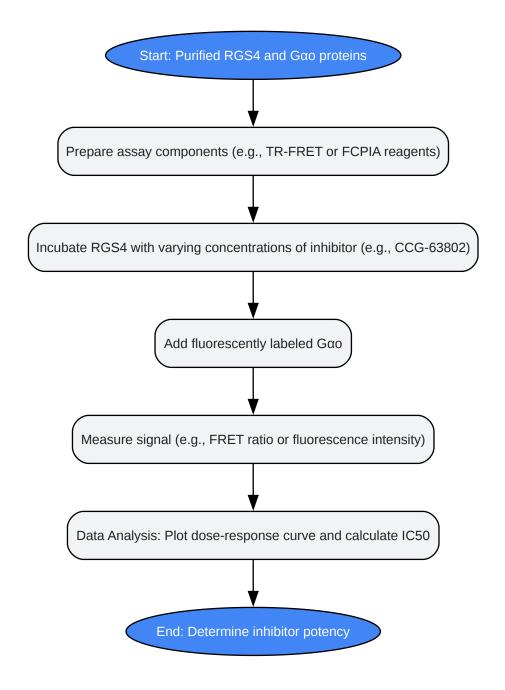
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the RGS4 signaling pathway and a typical experimental workflow for assessing inhibitor potency.









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